Early research explored Sertindole's potential to manage positive and negative symptoms of schizophrenia. Studies showed some effectiveness in reducing positive symptoms like hallucinations and delusions []. However, the evidence for its impact on negative symptoms was less conclusive [].
Sertindole's development was significantly impacted by concerns about its safety profile. Several studies reported an increased risk of QT prolongation, a change in the heart's electrical activity that could lead to serious arrhythmias []. A large-scale study, the Sertindole Cohort Prospective (SCoP) study, aimed to assess Sertindole's safety in a real-world setting. The study ultimately led to Sertindole's withdrawal from the market due to the confirmation of a higher risk of cardiac events compared to the control group [].
Sertindole is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Developed by Lundbeck and marketed under various brand names, including Serdolect and Serlect, it is classified as a phenylindole derivative. Sertindole exhibits a complex pharmacological profile, acting on several neurotransmitter receptors, including dopamine D2, serotonin 5-HT2A, 5-HT2C, and alpha-1 adrenergic receptors. Its unique receptor affinity allows it to effectively manage symptoms of schizophrenia while minimizing certain side effects typically associated with other antipsychotics .
Sertindole undergoes metabolic transformations primarily in the liver through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The major metabolites include dehydrosertindole and 4-hydroxyimidazolidin-2-one. These metabolic pathways influence its pharmacokinetics and therapeutic efficacy. The compound has a molecular formula of C24H26ClFN4O and a molecular weight of approximately 440.9 g/mol .
Sertindole's efficacy in treating schizophrenia is attributed to its action on multiple neurotransmitter systems. It demonstrates a high binding affinity for serotonin receptors, particularly 5-HT2A (Ki = 0.39 nM) and 5-HT2C (Ki = 0.9 nM), which are believed to mediate its atypical antipsychotic properties. Additionally, it shows a lower affinity for dopamine D2 receptors compared to typical antipsychotics, which may contribute to its reduced risk of extrapyramidal side effects .
The synthesis of sertindole involves multi-step organic reactions starting from simpler indole derivatives. The general synthetic route includes the following steps:
This synthetic pathway allows for the introduction of various substituents that can modify the pharmacological properties of the compound .
Sertindole is primarily indicated for the treatment of schizophrenia. Its unique receptor profile allows it to manage both positive symptoms (like hallucinations) and negative symptoms (such as social withdrawal) effectively. It may also be considered in cases where patients do not respond well to first-line treatments due to its distinct side effect profile .
Sertindole has been studied for its interactions with other medications and substances. Notably, it can prolong the QT interval on an electrocardiogram, raising concerns about potential cardiac arrhythmias when combined with other drugs that have similar effects.
Several compounds share structural or functional similarities with sertindole, particularly within the class of atypical antipsychotics:
Compound Name | Similarity | Unique Features |
---|---|---|
Risperidone | Atypical antipsychotic | Broader receptor profile; higher D2 affinity |
Olanzapine | Atypical antipsychotic | More sedative effects; different metabolic pathway |
Quetiapine | Atypical antipsychotic | Prominent sedative properties; varied receptor affinities |
Aripiprazole | Partial agonist at D2 | Unique mechanism; lower risk of weight gain |
Sertindole's distinct receptor binding profile, particularly its low D2 occupancy leading to fewer extrapyramidal symptoms, differentiates it from these other compounds .
Sertindole is characterized by its molecular formula C24H26ClFN4O, representing a complex heterocyclic compound with a molecular weight of 440.94 g·mol−1 [1] [2] [3]. The compound exhibits an achiral structure with no defined stereocenters or E/Z centers, resulting in no optical activity [4] [5]. The Chemical Abstracts Service registry number for sertindole is 106516-24-9 [1] [6].
The International Union of Pure and Applied Chemistry name for sertindole is 1-(2-{4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]piperidin-1-yl}ethyl)imidazolidin-2-one [7] [8]. The compound is chemically classified as a phenylindole derivative, specifically described as a phenylindole that is 1H-indole substituted on the nitrogen by a p-chlorophenyl group, at position 5 by chlorine, and at position 3 by a piperidin-4-yl group, which is itself substituted on the nitrogen by a 2-(2-oxoimidazolidin-1-yl)ethyl group [8].
The molecular structure consists of several key functional groups integrated into a complex heterocyclic framework. The core structure features an indole ring system substituted with a 4-fluorophenyl group at the nitrogen position and a chlorine atom at the 5-position of the indole ring [1] [8]. The 3-position of the indole is connected to a piperidine ring, which in turn is linked through an ethyl bridge to an imidazolidin-2-one moiety [8].
Property | Value |
---|---|
Molecular Formula | C24H26ClFN4O |
Molecular Weight (g·mol−1) | 440.94 |
CAS Registry Number | 106516-24-9 |
IUPAC Name | 1-(2-{4-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl]piperidin-1-yl}ethyl)imidazolidin-2-one |
Chemical Classification | Phenylindole derivative |
Stereochemistry | Achiral |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Optical Activity | None |
The molecular weight of sertindole has been consistently reported as 440.94 g·mol−1, with slight variations in literature sources ranging from 440.941 to 440.950 g·mol−1 [1] [2] [3] [4] [5]. The monoisotopic mass is precisely determined as 440.177917 g·mol−1, while the exact mass is reported as 440.177917335 g·mol−1 [4] [9] [10].
The atomic composition of sertindole reflects its complex heterocyclic structure, comprising multiple elements distributed across the molecular framework. The compound contains 24 carbon atoms forming the backbone and ring structures, 26 hydrogen atoms, one chlorine atom as a substituent on the indole ring, one fluorine atom on the phenyl ring, four nitrogen atoms distributed across the indole, piperidine, and imidazolidinone moieties, and one oxygen atom in the carbonyl group of the imidazolidinone ring [1] [2] [3].
Element | Symbol | Number of Atoms | Atomic Weight (g·mol−1) | Mass Contribution (g·mol−1) |
---|---|---|---|---|
Carbon | C | 24 | 12.010 | 288.240 |
Hydrogen | H | 26 | 1.008 | 26.208 |
Chlorine | Cl | 1 | 35.450 | 35.450 |
Fluorine | F | 1 | 18.998 | 18.998 |
Nitrogen | N | 4 | 14.007 | 56.028 |
Oxygen | O | 1 | 15.999 | 15.999 |
Total Molecular Weight | 440.923 g·mol−1 |
While specific information regarding sertindole polymorphism was not extensively documented in the available literature, the general principles of pharmaceutical polymorphism apply to this compound. Crystalline materials, including pharmaceutical compounds like sertindole, can exhibit multiple crystal forms or polymorphs, each representing different unit cell configurations while maintaining the same chemical composition [11].
Polymorphism in pharmaceutical compounds occurs when a single chemical species adopts more than one possible unit cell configuration to minimize crystal lattice energy under specific thermodynamic conditions [11]. These different polymorphic forms can exhibit varying physical properties including solubility, dissolution rate, nucleation and growth kinetics, bioavailability, morphology, and isolation characteristics, while maintaining identical chemical properties [11].
The significance of polymorphism in pharmaceutical development cannot be understated, as different crystal forms can impact the stability, solubility, and ultimately the bioavailability of the active pharmaceutical ingredient. Knowledge about the stability of crystal forms and tightly controlled processing conditions are critical to obtain the desired polymorph [11]. Environmental factors such as temperature, agitation, and solvent composition can influence the formation of specific polymorphic forms [11].
The physicochemical properties of sertindole include several critical parameters that influence its behavior in various environments. The density of sertindole is reported as 1.4 ± 0.1 g·cm−3 [12]. The compound exhibits a melting point range of 95-100°C, indicating its thermal stability characteristics [12]. The boiling point is significantly higher at 592.1 ± 50.0°C at 760 mmHg, reflecting the strong intermolecular forces present in the compound [12]. The flash point, representing the lowest temperature at which the compound can vaporize to form an ignitable mixture in air, is determined to be 311.9 ± 30.1°C [12].
While specific solubility data and partition coefficient values for sertindole were not explicitly reported in the available literature, the partition coefficient concept is fundamental to understanding the compound's distribution behavior between different phases. The partition coefficient represents the ratio of a compound's concentration in an organic phase compared to an aqueous phase when equilibrium is established [13]. This parameter is crucial for predicting the compound's behavior in biological systems and pharmaceutical formulations [13].
Property | Value |
---|---|
Density (g·cm−3) | 1.4 ± 0.1 |
Melting Point (°C) | 95-100 |
Boiling Point (°C) | 592.1 ± 50.0 (at 760 mmHg) |
Flash Point (°C) | 311.9 ± 30.1 |
Monoisotopic Mass (g·mol−1) | 440.177917 |
Exact Mass (g·mol−1) | 440.177917335 |
InChI Key | GZKLJWGUPQBVJQ-UHFFFAOYSA-N |
SMILES | FC1=CC=C(C=C1)N2C=C(C3CCN(CCN4CCNC4=O)CC3)C5=C2C=CC(Cl)=C5 |
Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for structural characterization of sertindole. The compound has been analyzed using both proton nuclear magnetic resonance (1H Nuclear Magnetic Resonance) and carbon-13 nuclear magnetic resonance (13C Nuclear Magnetic Resonance) spectroscopy techniques [14] [15]. These spectroscopic methods provide detailed information about the molecular structure, confirming the presence of various functional groups and their connectivity within the sertindole molecule [14].
The 1H Nuclear Magnetic Resonance spectrum of sertindole reveals characteristic resonances corresponding to the different proton environments within the molecule. The aromatic protons from the fluorophenyl and chloroindole rings exhibit chemical shifts in the downfield region, typically between 6.5-8.5 parts per million [15]. The aliphatic protons from the piperidine ring and ethyl linker appear in the upfield region, generally between 1.0-4.5 parts per million [15].
The 13C Nuclear Magnetic Resonance spectrum provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the imidazolidinone ring typically resonates in the region around 160-180 parts per million, while aromatic carbons appear between 100-160 parts per million [15]. Aliphatic carbons from the piperidine and ethyl portions of the molecule resonate in the upfield region between 10-80 parts per million [15].
Nuclear magnetic resonance spectroscopy has proven particularly valuable in metabolite identification studies of sertindole, where structural modifications resulting from biotransformation processes can be detected and characterized [15]. The technique enables the identification of hydroxylated metabolites, dehydrogenated products, and other structural variants that may arise during metabolic processes [15].
Mass spectrometry represents a crucial analytical technique for the characterization and quantification of sertindole. The compound has been extensively studied using various mass spectrometric approaches, including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry methods [16] [9] [17].
Under positive ion electrospray ionization conditions, sertindole readily forms protonated molecular ions with a mass-to-charge ratio of 441.185, corresponding to the [M+H]+ species [9] [10]. Additional adduct ions are commonly observed, including sodium adducts [M+Na]+ at mass-to-charge ratio 463.167, ammonium adducts [M+NH4]+ at 458.212, and potassium adducts [M+K]+ at 479.141 [10]. Under negative ion conditions, deprotonated molecular ions [M-H]− are observed at mass-to-charge ratio 439.171 [10].
Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that are valuable for structural confirmation and quantitative analysis [16] [9]. The fragmentation behavior under collision-induced dissociation conditions provides diagnostic ions that can be used for selective detection and identification of sertindole in complex matrices [16] [17].
Gas chromatography-mass spectrometry analysis of sertindole demonstrates a retention time of 27.79 ± 0.05 minutes under specific analytical conditions, with a relative standard deviation of 0.17% [16] [17]. The method exhibits linearity within the concentration range of 50-200 micrograms per milliliter, with a detection limit of 25 micrograms per milliliter in scan mode [16] [17].
Ion Type | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 441.185 | 208.0 |
[M+Na]+ | 463.167 | 215.4 |
[M-H]− | 439.171 | 213.4 |
[M+NH4]+ | 458.212 | 216.1 |
[M+K]+ | 479.141 | 205.4 |
[M+H-H2O]+ | 423.175 | 194.8 |
[M+HCOO]− | 485.176 | 214.6 |
[M+CH3COO]− | 499.192 | 214.4 |
Collision cross section values represent an important physicochemical parameter for sertindole characterization using ion mobility-mass spectrometry techniques. The collision cross section describes the effective area of interaction between an ion and the drift gas molecules during ion mobility separation [18] [19].
For sertindole, predicted collision cross section values have been calculated for various ion forms commonly observed in mass spectrometric analysis [10]. The protonated molecular ion [M+H]+ exhibits a predicted collision cross section of 208.0 Ų, while the sodium adduct [M+Na]+ shows a slightly larger value of 215.4 Ų [10]. The dehydrated protonated ion [M+H-H2O]+ demonstrates a reduced collision cross section of 194.8 Ų, consistent with the loss of water leading to a more compact ion structure [10].
The collision cross section values for sertindole adducts generally fall within the range of 194.8 to 216.1 Ų, reflecting the influence of different adducting species on the overall ion mobility behavior [10]. These values are consistent with the molecular size and structural complexity of the sertindole molecule [10].
Ion mobility-mass spectrometry techniques utilizing collision cross section measurements provide an additional dimension of separation and identification capability, particularly valuable for distinguishing between isomeric compounds or confirming molecular identity in complex analytical scenarios [18] [19]. The collision cross section parameter, combined with accurate mass measurements, enhances the confidence in compound identification and structural characterization [18] [19].
Irritant